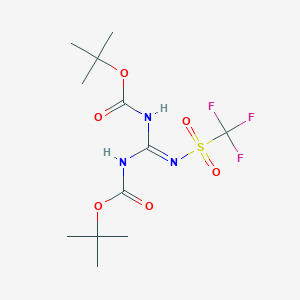

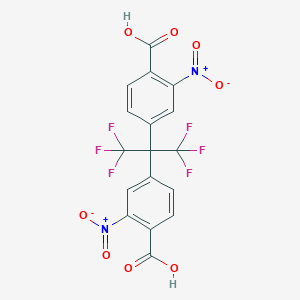

2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related fluorine-containing compounds often involves multiple steps, starting with the condensation of 2,2-bis(4-hydroxyphenyl)hexafluoropropane with aromatic nitro compounds in the presence of a base, followed by a reduction step to introduce amine functionalities. For example, a two-step synthesis was employed to create a fluorine-containing diamine, which was then used to prepare fluorine-containing polyamides with high thermal stability and crystallinity (Liaw & Wang, 1996).

Molecular Structure Analysis

The molecular structure of compounds related to 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane is characterized by the presence of the hexafluoropropane moiety, which imparts a high degree of thermal stability and alters the physical properties of the derived polymers. For instance, polymers derived from similar fluorinated diamines exhibit a range of glass transition temperatures and maintain structural integrity at high temperatures, indicating the influence of the hexafluoropropane core on the material's thermal properties (Liaw & Wang, 1996).

Chemical Reactions and Properties

Fluorinated compounds such as 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane participate in a variety of chemical reactions, especially in the synthesis of advanced polymeric materials. The presence of fluorine atoms significantly affects the reactivity and final properties of the polymers. For example, polyamides synthesized from fluorine-containing diamines and aromatic diacids exhibit excellent solubility in polar aprotic solvents, high thermal stability, and distinct crystalline behaviors (Liaw & Wang, 1996).

Physical Properties Analysis

The physical properties of materials derived from 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane, such as polyamides and polyimides, are significantly influenced by the fluorinated backbone. These materials often show high thermal stability, with no mass loss observed below 350°C and a 10% mass loss at temperatures above 467°C in a nitrogen atmosphere. They also display a range of glass transition temperatures, underscoring the role of the fluorinated core in enhancing material properties (Liaw & Wang, 1996).

Chemical Properties Analysis

The chemical properties of fluorine-containing compounds, including 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane, are marked by their resistance to chemical degradation and their ability to form strong bonds with other elements, including carbon and nitrogen. This reactivity is leveraged in the synthesis of polyamides and polyimides, where the fluorinated compounds contribute to the formation of polymers with enhanced chemical stability, resistance to solvents, and lower dielectric constants, making them suitable for applications in electronics and materials science (Liaw & Wang, 1996).

Applications De Recherche Scientifique

Synthesis and Characterization of Fluorine-Containing Polymers

Research has focused on synthesizing and characterizing fluorine-containing polymers derived from 2,2-bis(4-carboxy-3-nitrophenyl)hexafluoropropane and its related compounds. These polymers exhibit unique thermal, optical, and mechanical properties making them suitable for high-performance applications.

Polybenzoxazole Monomers : The synthesis of fluorine-containing polybenzoxazole monomers from derivatives of 2,2-bis(4-carboxy-3-nitrophenyl)hexafluoropropane has been reported. These monomers show promise for creating materials with exceptional thermal stability and mechanical strength (Fu Ju-sun, 2007).

Polyimide Monomers : Another study highlighted the synthesis of polyimide monomers from 2,2-bis(4-carboxy-3-nitrophenyl)hexafluoropropane derivatives, indicating their potential in forming polyimides with high thermal resistance and solubility in various solvents (Zhang Shu-xiang, 2012).

Fluorine-Containing Polyamides : The development of fluorine-containing polyamides using similar compounds has been explored. These materials are characterized by their solubility in polar aprotic solvents and high thermal stability, suggesting their use in advanced engineering applications (D. Liaw & Kun-Li Wang, 1996).

Advanced Applications in Materials Science

The applications of 2,2-bis(4-carboxy-3-nitrophenyl)hexafluoropropane derivatives extend to various areas of materials science, including gas separation technologies and the development of coatings and adhesives with superior properties.

Gas Separation Technologies : A novel iron-based microporous metal-organic framework utilizing 2,2-bis(4-carboxyphenyl)-hexafluoropropane has shown high selectivity toward CO2, H2S, and SO2. This material exhibits strong hydrophobic character and chemical stability, making it a promising candidate for gas separation processes (Daofei Lv et al., 2018).

Coating Materials for Sensors : The synthesis of 2,2-bis(3-allyl-4-hydroxyphenyl)hexafluoropropane from derivatives of this compound has been achieved, and the resulting materials are used as coating materials for the detection of toxic chemical warfare agents, demonstrating the potential of these compounds in safety and defense applications (Pinaki S. Bhadury et al., 2005).

Epoxy Adhesives : The novel fluorine-containing epoxy curing agent synthesized from derivatives of 2,2-bis(4-carboxy-3-nitrophenyl)hexafluoropropane has been utilized to prepare epoxy adhesives with excellent comprehensive properties, highlighting the versatility of these compounds in creating high-performance adhesives (Yu Xin-hai, 2009).

Propriétés

IUPAC Name |

4-[2-(4-carboxy-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8F6N2O8/c18-16(19,20)15(17(21,22)23,7-1-3-9(13(26)27)11(5-7)24(30)31)8-2-4-10(14(28)29)12(6-8)25(32)33/h1-6H,(H,26,27)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFPTCABXGMXOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8F6N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554646 |

Source

|

| Record name | 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2-nitrobenzoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane | |

CAS RN |

115873-09-1 |

Source

|

| Record name | 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2-nitrobenzoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.